Methyl 3-azidobenzoate
Overview
Description
Methyl 3-azidobenzoate is an organic compound with the molecular formula C8H7N3O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and an azido group is attached to the benzene ring. This compound is known for its applications in organic synthesis, particularly in the field of click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-azidobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by reduction to methyl 3-aminobenzoate. The final step is the diazotization of the amino group and subsequent substitution with sodium azide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azidobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Substitution Reactions:
Cycloaddition Reactions: Copper(I) catalysts are commonly employed in click chemistry.
Reduction Reactions: Hydrogenation or the use of reducing agents like lithium aluminum hydride can convert the azido group to an amino group.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Aminobenzoates: Formed through reduction reactions.
Scientific Research Applications
Methyl 3-azidobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-azidobenzoate primarily involves its reactivity as an azide. In click chemistry, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for various applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobenzoate: A precursor in the synthesis of methyl 3-azidobenzoate.
Methyl 4-azidobenzoate: Similar structure but with the azido group in the para position.
Ethyl 3-azidobenzoate: An ester with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific reactivity in click chemistry, which allows for the efficient formation of triazole rings. This property makes it particularly valuable in applications requiring precise and stable chemical modifications.
Properties
IUPAC Name |
methyl 3-azidobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-4-7(5-6)10-11-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQWYELDCUXPSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459754 | |
Record name | Methyl 3-azidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93066-93-4 | |
Record name | Methyl 3-azidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-azidobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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